molecular formula C13H18FN B1149711 4-[2-(3-Fluorophenyl)ethyl]piperidine CAS No. 148492-14-2

4-[2-(3-Fluorophenyl)ethyl]piperidine

Cat. No.: B1149711
CAS No.: 148492-14-2
M. Wt: 207.2871232
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Description

4-[2-(3-Fluorophenyl)ethyl]piperidine is an organic compound with the molecular formula C13H18FN and a molecular weight of 207.29 g/mol . It is a piperidine derivative, characterized by the presence of a fluorophenyl group attached to the piperidine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Fluorophenyl)ethyl]piperidine typically involves the reaction of 3-fluorophenylacetonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Fluorophenyl)ethyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(3-Fluorophenyl)ethyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions, particularly those involving piperidine derivatives.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(3-Fluorophenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenyl)piperidine: Similar structure but lacks the ethyl group.

    4-[2-(3-Fluorophenoxy)ethyl]piperidine: Contains an ether linkage instead of a direct carbon-carbon bond.

    4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to the presence of the fluorophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-[2-(3-fluorophenyl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-3,10-11,15H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQQFQNRCOIZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287081
Record name 4-[2-(3-Fluorophenyl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148492-14-2
Record name 4-[2-(3-Fluorophenyl)ethyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148492-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(3-Fluorophenyl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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